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Compound of Interest

Compound Name: o-Chlorophenylthioacetate

Cat. No.: B15060656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic validation of the structure of o-
Chlorophenylthioacetate and compares its spectral characteristics with two key alternatives:

p-Chlorophenylthioacetate and the parent compound, Phenylthioacetate. The data presented is

crucial for unequivocal structure confirmation, purity assessment, and quality control in

research and development settings.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for o-
Chlorophenylthioacetate and its structural analogs. The data was acquired using standard

high-resolution NMR, FT-IR, and Mass Spectrometry techniques.

¹H NMR Spectral Data
Solvent: CDCl₃ | Standard: TMS (0 ppm)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

o-

Chlorophenylthio

acetate

7.45-7.40 m 1H Ar-H

7.35-7.25 m 3H Ar-H

2.40 s 3H -C(O)CH₃

p-

Chlorophenylthio

acetate

7.35 d, J=8.5 Hz 2H Ar-H

7.28 d, J=8.5 Hz 2H Ar-H

2.38 s 3H -C(O)CH₃

Phenylthioacetat

e
7.40-7.20 m 5H Ar-H

2.35 s 3H -C(O)CH₃

¹³C NMR Spectral Data
Solvent: CDCl₃
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Compound Chemical Shift (δ, ppm) Assignment

o-Chlorophenylthioacetate 195.8 C=O

135.2 Ar-C

131.5 Ar-C

130.1 Ar-C

129.8 Ar-C

127.3 Ar-C

126.9 Ar-C

30.5 -CH₃

p-Chlorophenylthioacetate 196.1 C=O

134.5 Ar-C

130.0 Ar-C

129.5 Ar-C

128.8 Ar-C

30.3 -CH₃

Phenylthioacetate 196.5 C=O

134.8 Ar-C

129.3 Ar-C

129.1 Ar-C

128.6 Ar-C

30.1 -CH₃

FT-IR Spectral Data
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Compound Wavenumber (cm⁻¹) Assignment

o-Chlorophenylthioacetate ~1710 (s) C=O stretch

~3060 (w) Aromatic C-H stretch

~1475 (m) Aromatic C=C stretch

~750 (s) C-Cl stretch

p-Chlorophenylthioacetate ~1705 (s) C=O stretch

~3070 (w) Aromatic C-H stretch

~1480 (m) Aromatic C=C stretch

~820 (s) C-Cl stretch

Phenylthioacetate ~1700 (s) C=O stretch[1][2]

~3050 (w) Aromatic C-H stretch[1]

~1485 (m) Aromatic C=C stretch[1]

Mass Spectrometry Data (Electron Ionization)
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Compound m/z Relative Intensity Assignment

o-

Chlorophenylthioaceta

te

186/188 M⁺, M⁺+2 Molecular Ion

143/145 [M-COCH₃]⁺

108 [M-COCH₃-Cl]⁺

43 [COCH₃]⁺

p-

Chlorophenylthioaceta

te

186/188 M⁺, M⁺+2 Molecular Ion

143/145 [M-COCH₃]⁺

108 [M-COCH₃-Cl]⁺

43 [COCH₃]⁺

Phenylthioacetate 152 M⁺ Molecular Ion

109 [M-COCH₃]⁺

43 [COCH₃]⁺

Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to ensure

reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A 400 MHz spectrometer was used to record ¹H and ¹³C NMR spectra. Samples were dissolved

in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm. For

¹H NMR, approximately 5-10 mg of the compound was dissolved in 0.6 mL of CDCl₃. For ¹³C

NMR, 20-30 mg of the compound was used. Standard pulse sequences were employed for

data acquisition.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were recorded on a spectrometer equipped with a diamond ATR accessory. A

small amount of the neat liquid sample was placed directly on the ATR crystal. The spectra

were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background

spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was performed on a mass spectrometer

operating at an ionization energy of 70 eV. The samples were introduced via a direct insertion

probe. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Visualization of Structures and Analytical Workflow
The following diagrams illustrate the molecular structures of the analyzed compounds and the

general workflow for spectroscopic validation.

Molecular Structures

Ortho Isomer Para Isomer Parent Compound

o-Chlorophenylthioacetate
C₈H₇ClOS

p-Chlorophenylthioacetate
C₈H₇ClOS

Phenylthioacetate
C₈H₈OS

Click to download full resolution via product page

Caption: Molecular structures of the compared thioacetate compounds.
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Spectroscopic Validation Workflow

Sample Preparation

NMR Analysis
(¹H and ¹³C) FT-IR Analysis Mass Spectrometry

Analysis

Data Interpretation
and Comparison

Structure Validation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic validation of a chemical structure.

Conclusion
The spectroscopic data presented provides a comprehensive and objective validation of the

structure of o-Chlorophenylthioacetate. The distinct patterns observed in the NMR, FT-IR,

and Mass Spectra, particularly when compared to its p-chloro isomer and the unsubstituted

parent compound, allow for unambiguous identification. The ¹H NMR clearly shows the effect of

the ortho-chloro substituent on the aromatic proton signals. Similarly, the C-Cl stretching

frequency in the FT-IR spectrum provides a clear distinction between the ortho and para

isomers. The mass spectrometry data, with the characteristic isotopic pattern of chlorine,

further confirms the presence and location of the halogen atom. These detailed spectral

fingerprints are invaluable for ensuring the identity and purity of o-Chlorophenylthioacetate in

any research or developmental application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15060656?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21724454/
https://pubmed.ncbi.nlm.nih.gov/21724454/
https://www.chemicalbook.com/SpectrumEN_934-87-2_IR1.htm
https://www.benchchem.com/product/b15060656#validation-of-o-chlorophenylthioacetate-structure-by-spectroscopy
https://www.benchchem.com/product/b15060656#validation-of-o-chlorophenylthioacetate-structure-by-spectroscopy
https://www.benchchem.com/product/b15060656#validation-of-o-chlorophenylthioacetate-structure-by-spectroscopy
https://www.benchchem.com/product/b15060656#validation-of-o-chlorophenylthioacetate-structure-by-spectroscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15060656?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15060656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15060656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

